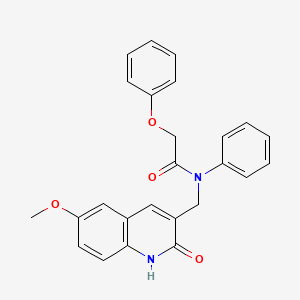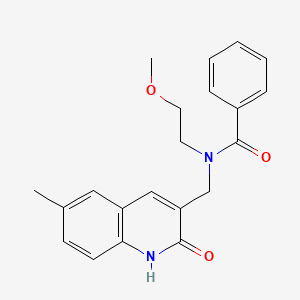
N-(2-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)phenyl)pentanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)phenyl)pentanamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in medicinal chemistry. This compound is commonly referred to as PTOPA and is known to exhibit various biochemical and physiological effects, making it an ideal candidate for drug development.
作用机制
The mechanism of action of PTOPA is not fully understood. However, it is believed that PTOPA works by inhibiting the activity of various enzymes and proteins that are involved in the inflammatory and tumorigenic pathways. PTOPA has also been found to induce apoptosis in cancer cells, which makes it a potential anticancer agent.
Biochemical and Physiological Effects:
PTOPA has been found to exhibit various biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines, such as TNF-α and IL-6, which makes it a potential anti-inflammatory agent. PTOPA has also been found to inhibit the proliferation of cancer cells, induce apoptosis, and reduce tumor growth, making it a potential anticancer agent.
实验室实验的优点和局限性
The advantages of using PTOPA in lab experiments include its excellent anti-inflammatory, anti-cancer, and antioxidant properties. PTOPA is also relatively easy to synthesize and purify, making it a cost-effective option for drug development. However, the limitations of using PTOPA in lab experiments include its limited solubility in water, which can make it difficult to administer in vivo.
未来方向
There are several future directions for research on PTOPA. One potential direction is to investigate the potential of PTOPA as a therapeutic agent for oxidative stress-related diseases, such as Alzheimer's disease and Parkinson's disease. Another potential direction is to investigate the potential of PTOPA as a therapeutic agent for autoimmune diseases, such as rheumatoid arthritis and multiple sclerosis. Additionally, further research is needed to fully understand the mechanism of action of PTOPA and to optimize its pharmacological properties for drug development.
合成方法
The synthesis of PTOPA involves the reaction of 3-(p-tolyl)-1,2,4-oxadiazole-5-carboxylic acid with 4-aminobenzophenone followed by coupling with pentanoyl chloride. The resulting product is then purified using chromatographic techniques to obtain pure PTOPA.
科学研究应用
PTOPA has been extensively studied for its potential applications in medicinal chemistry. It has been found to exhibit excellent anti-inflammatory, anti-cancer, and anti-tumor properties, making it a promising candidate for drug development. PTOPA has also been found to exhibit significant antioxidant activity, which makes it a potential therapeutic agent for oxidative stress-related diseases.
属性
IUPAC Name |
N-[2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]phenyl]pentanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O2/c1-3-4-9-18(24)21-17-8-6-5-7-16(17)20-22-19(23-25-20)15-12-10-14(2)11-13-15/h5-8,10-13H,3-4,9H2,1-2H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKRQVNPEMNSGRL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(=O)NC1=CC=CC=C1C2=NC(=NO2)C3=CC=C(C=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





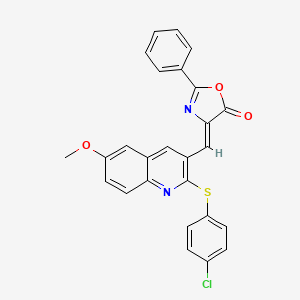

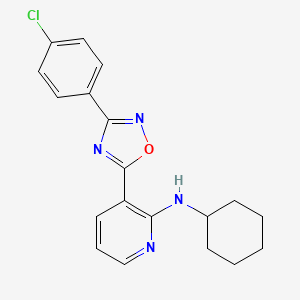



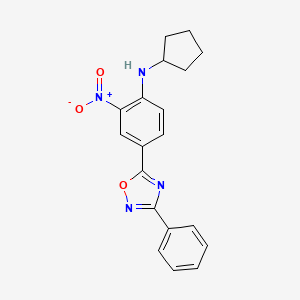
![N-[(4-methoxyphenyl)methyl]-2,2-diphenylacetamide](/img/structure/B7687606.png)
